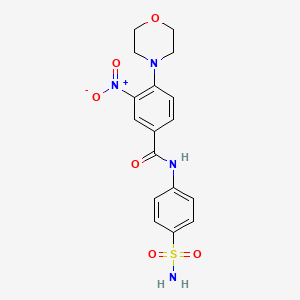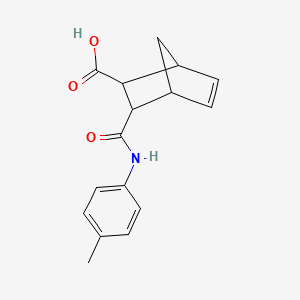
3-(N-(4-METHYLPHENYL)CARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-(4-METHYLPHENYL)CARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID is a complex organic compound that features a norbornene core structure with a carbamoyl group attached to a 4-methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(4-METHYLPHENYL)CARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID typically involves the following steps:
Formation of the Norbornene Core: The norbornene core can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with 4-methylphenyl isocyanate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(N-(4-METHYLPHENYL)CARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or esters.
Wissenschaftliche Forschungsanwendungen
3-(N-(4-METHYLPHENYL)CARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(N-(4-METHYLPHENYL)CARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(N-(4-METHYLPHENYL)CARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID: Unique due to its norbornene core and specific functional groups.
N-(4-METHYLPHENYL)CARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID: Lacks the 3-position substitution, resulting in different reactivity.
5-NORBORNENE-2-CARBOXYLIC ACID: Lacks the carbamoyl and methylphenyl groups, leading to different chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of a norbornene core with a carbamoyl group and a 4-methylphenyl ring. This structure imparts specific reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-9-2-6-12(7-3-9)17-15(18)13-10-4-5-11(8-10)14(13)16(19)20/h2-7,10-11,13-14H,8H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHUPWPUYMDCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4946806.png)
![4-nitro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4946812.png)
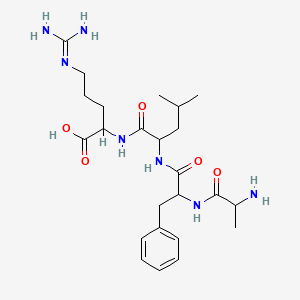
![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4946823.png)

![methyl N-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-beta-alaninate](/img/structure/B4946843.png)

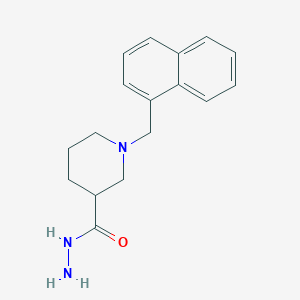
![3-[(2,5-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4946878.png)
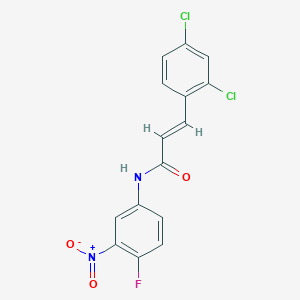
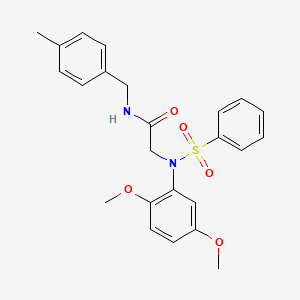
![1-(3-chlorophenyl)-4-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4946895.png)
